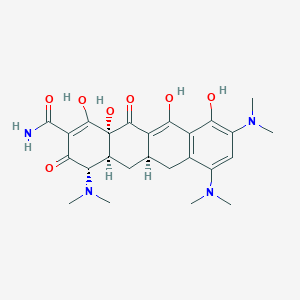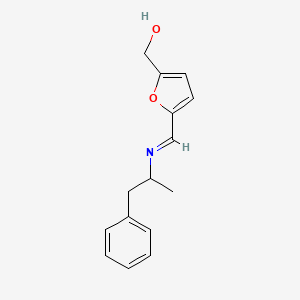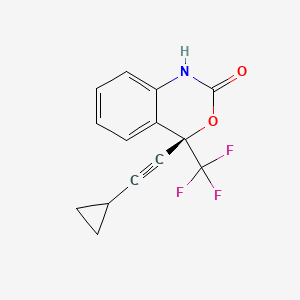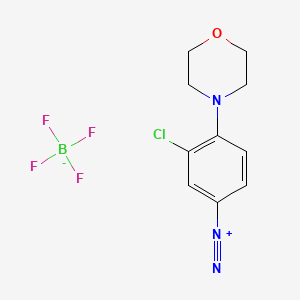
cis-2,3-Dimethyl-2-butene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2,3-Dimethyl-2-butene-1,4-diol: is an organic compound with the molecular formula C6H12O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,3-Dimethyl-2-butene-1,4-diol typically involves the hydrogenation of 2,3-dimethyl-1,3-butadiene in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the selective formation of the cis-isomer.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2,3-Dimethyl-2-butene-1,4-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into saturated alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives or ethers.
Scientific Research Applications
Chemistry: cis-2,3-Dimethyl-2-butene-1,4-diol is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving diols.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of cis-2,3-Dimethyl-2-butene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
cis-2-Butene-1,4-diol: Similar in structure but lacks the methyl groups.
trans-2,3-Dimethyl-2-butene-1,4-diol: The trans-isomer of the compound.
2,3-Dimethyl-1,4-butanediol: A saturated analog of the compound.
Uniqueness: cis-2,3-Dimethyl-2-butene-1,4-diol is unique due to its specific cis-configuration and the presence of methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specialized applications where specific structural attributes are required.
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(Z)-2,3-dimethylbut-2-ene-1,4-diol |
InChI |
InChI=1S/C6H12O2/c1-5(3-7)6(2)4-8/h7-8H,3-4H2,1-2H3/b6-5- |
InChI Key |
LHWNRQDQUXQQPG-WAYWQWQTSA-N |
Isomeric SMILES |
C/C(=C(\C)/CO)/CO |
Canonical SMILES |
CC(=C(C)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


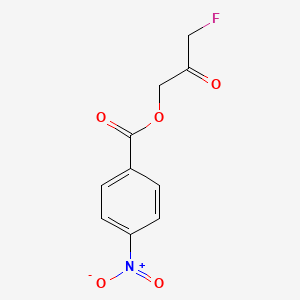

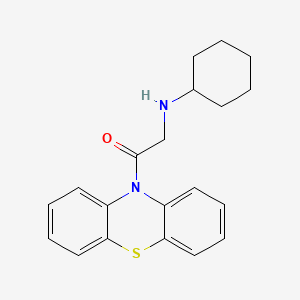
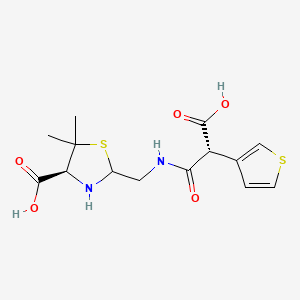
![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)
